Bay 41-4109 racemate

Description

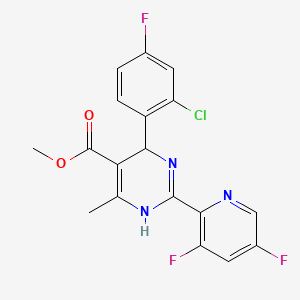

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoropyridin-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF3N3O2/c1-8-14(18(26)27-2)15(11-4-3-9(20)5-12(11)19)25-17(24-8)16-13(22)6-10(21)7-23-16/h3-7,15H,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNJBPMQWSIGJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bay 41-4109 Racemate: A Deep Dive into its Mechanism of Action Against the Hepatitis B Virus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for Bay 41-4109, a potent heteroaryldihydropyrimidine (HAP) derivative, in the inhibition of Hepatitis B Virus (HBV) replication. Bay 41-4109 is a core protein allosteric modulator (CpAM) that targets a critical step in the viral lifecycle: capsid assembly.[1][2] This document synthesizes key findings from preclinical research, detailing the molecular interactions, cellular consequences, and antiviral efficacy of this compound.

Core Mechanism of Action: Misdirection of Capsid Assembly

The primary antiviral activity of Bay 41-4109 stems from its ability to bind to the HBV core protein (HBc), the building block of the viral capsid.[1] This binding allosterically modulates the conformation of HBc dimers, leading to a dual effect: it both accelerates and misdirects the process of capsid assembly.[3][4] Instead of forming stable, icosahedral nucleocapsids essential for viral genome replication and packaging, Bay 41-4109 induces the formation of aberrant, non-capsid polymers.[3][4][5] These malformed structures are unable to package the viral pregenomic RNA (pgRNA) and polymerase, effectively halting the replication process.[6]

Furthermore, at higher concentrations, Bay 41-4109 can destabilize pre-formed capsids, causing them to disassemble into non-capsid polymers.[3][4] This dual action of preventing the formation of new functional capsids and disrupting existing ones makes Bay 41-4109 a potent inhibitor of HBV replication.[3][6]

Quantitative Analysis of Antiviral Activity

The antiviral potency of Bay 41-4109 has been quantified in various in vitro and in vivo models. The following tables summarize the key efficacy data.

| Cell Line | Parameter | Value | Reference |

| HepG2.2.15 | IC50 (HBV DNA release) | 32.6 nM | [7] |

| HepG2.2.15 | IC50 (cytoplasmic HBcAg) | 132 nM | [7] |

| HepG2.2.15 | IC50 (HBV replication) | ~202 nM | [8][9] |

| Human Hepatoma Cell Line | IC50 (HBV replication) | 0.05 µM (50 nM) | [2] |

Table 1: In Vitro Efficacy of Bay 41-4109

| Animal Model | Treatment | Outcome | Reference |

| Humanized Alb-uPA/SCID Mice | 5-day treatment | ~1 log10 copies/ml decrease in HBV viremia | [8][10] |

| HBV Transgenic Mice | Dose-dependent | Reduction of viral DNA in liver and plasma | [10][11] |

Table 2: In Vivo Efficacy of Bay 41-4109

Signaling Pathways and Cellular Fate

The aberrant HBc polymers induced by Bay 41-4109 are recognized by the cellular machinery for degradation. Research indicates that the chaperone-binding E3 ubiquitin ligase STUB1 is involved in the removal of these non-capsid polymers.[5] STUB1, in conjunction with BAG3, facilitates the transport of these aberrant structures to the perinuclear region, where they are targeted for degradation via p62-mediated macroautophagy and lysosomes.[5] This cellular response enhances the antiviral effect of Bay 41-4109 by clearing the misassembled core proteins.

Caption: Mechanism of Bay 41-4109 action on HBV capsid assembly.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to elucidate the mechanism of action of Bay 41-4109.

In Vitro Antiviral Assays in HepG2.2.15 Cells

The HepG2.2.15 cell line, which constitutively expresses HBV, is a standard model for in vitro screening of anti-HBV compounds.[8]

Methodology:

-

Cell Culture: HepG2.2.15 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are treated with varying concentrations of Bay 41-4109 (e.g., 25, 50, 100, 200, and 400 nM) for a specified period, typically 5 to 8 days.[7][12][13]

-

Quantification of HBV DNA:

-

Quantification of Cytoplasmic HBcAg:

-

Toxicity Assays: Cell viability is assessed using standard assays (e.g., MTT assay) to ensure that the observed antiviral effects are not due to cytotoxicity.[8]

Caption: Workflow for in vitro evaluation of Bay 41-4109 in HepG2.2.15 cells.

In Vivo Antiviral Assays in Humanized Mouse Models

To evaluate the in vivo efficacy of Bay 41-4109, mouse models with humanized livers are utilized. The Alb-uPA/SCID mouse model is one such example.[8][10]

Methodology:

-

Animal Model: Alb-uPA/SCID mice are transplanted with human hepatocytes.[9]

-

HBV Infection: Once human liver cells are engrafted (confirmed by circulating human albumin), the mice are infected with HBV.[10][13]

-

Compound Administration: Ten days post-infection, a cohort of mice is treated with Bay 41-4109 (e.g., 25 mg/kg) for a defined period, such as five days. A control group receives a vehicle.[9][15]

-

Monitoring HBV Load: Blood samples are collected at regular intervals throughout the study. The HBV viral load in the serum is quantified by real-time PCR.[8][9]

-

Histological Analysis: At the end of the study, liver biopsies may be taken to analyze the expression of viral antigens, such as HBcAg, through immunohistochemistry.[10]

References

- 1. journals.asm.org [journals.asm.org]

- 2. jwatch.org [jwatch.org]

- 3. BAY 41-4109 has multiple effects on Hepatitis B virus capsid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bay41-4109-induced aberrant polymers of hepatitis b capsid proteins are removed via STUB1-promoted p62-mediated macroautophagy | PLOS Pathogens [journals.plos.org]

- 6. journals.asm.org [journals.asm.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 9. Antiviral activity of Bay 41-4109 on hepatitis B virus in humanized Alb-uPA/SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice | PLOS One [journals.plos.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice | PLOS One [journals.plos.org]

- 13. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Buy Bay 41-4109 racemate [smolecule.com]

Bay 41-4109 Racemate: A Deep Dive into a Novel Hepatitis B Virus Capsid Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bay 41-4109, a member of the heteroaryldihydropyrimidine (HAP) family of compounds, and its role as a potent inhibitor of Hepatitis B Virus (HBV) capsid assembly.[1][2] By targeting a crucial step in the viral lifecycle, Bay 41-4109 represents a promising non-nucleosidic therapeutic strategy against chronic hepatitis B.

Executive Summary

Bay 41-4109 is a powerful inhibitor of human hepatitis B virus (HBV) that works by interfering with the proper formation of the viral capsid.[3][4] This compound uniquely accelerates and misdirects the assembly of capsid proteins, resulting in the formation of non-capsid polymers instead of functional viral cores.[2][5] This disruption of capsid assembly is a key mechanism in its anti-HBV activity.[4] Furthermore, at higher concentrations, Bay 41-4109 can destabilize pre-formed capsids.[2] Studies have shown its effectiveness in both cell cultures and in animal models, where it significantly reduces viral load.[1][3] The racemic mixture of Bay 41-4109 has been the focus of much of the research, although it is noted that the individual isomers may possess different levels of antiviral activity.[4][6]

Mechanism of Action: Disrupting Viral Assembly

The primary antiviral mechanism of Bay 41-4109 is the modulation of HBV capsid assembly.[4] Unlike nucleoside/nucleotide analogs that target the viral polymerase, Bay 41-4109 belongs to a class of compounds known as Capsid Assembly Modulators (CAMs).[7]

Specifically, Bay 41-4109 is a heteroaryldihydropyrimidine (HAP) that induces the misassembly of HBV core protein (HBcAg) dimers.[2][7] Instead of forming the typical icosahedral nucleocapsid essential for viral replication, the presence of Bay 41-4109 leads to the formation of aberrant, non-functional polymers.[2] This misdirection of assembly effectively halts the viral lifecycle by preventing the encapsidation of the viral pregenomic RNA (pgRNA) and the subsequent reverse transcription.[8]

At a molecular level, Bay 41-4109 has been shown to have a dual effect:

-

Acceleration and Misdirection of Assembly: Even at substoichiometric concentrations, it can accelerate the kinetics of capsid protein assembly but directs it towards the formation of non-capsid polymers.[2]

-

Destabilization of Preformed Capsids: At higher ratios of inhibitor to protein dimers, Bay 41-4109 can destabilize already formed capsids, causing them to break down into larger, irregular polymers.[2]

The aberrant polymers induced by Bay 41-4109 are targeted for degradation within the cell, further reducing the pool of available core protein.[9]

Quantitative Antiviral Activity

The potency of Bay 41-4109 has been evaluated in various in vitro and in vivo systems. The following tables summarize the key quantitative data.

| Parameter | Cell Line | Value | Reference |

| IC50 (HBV DNA release) | HepG2.2.15 | 32.6 nM | [3][5][10][11] |

| IC50 (Cytoplasmic HBcAg) | HepG2.2.15 | 132 nM | [3][5][10][11] |

| IC50 (HBV Replication) | HepG2.2.15 | 53 nM | [3][5][12] |

| IC50 (HBV Replication, racemate) | HepG2.2.15 | 202 nM | [4][6] |

| EC50 (Across Genotypes A-H) | Various Clinical Isolates | 26 nM (GT G) - 215 nM (GT F) | [13] |

| CC50 (Cytotoxicity) | Primary Human Hepatocytes | 35 µM | [14] |

| CC50 (Cytotoxicity) | HepG2-NTCP | ~10 µM | [15] |

Table 1: In Vitro Antiviral Activity and Cytotoxicity of Bay 41-4109.

| Animal Model | Treatment Regimen | Outcome | Reference |

| HBV-Transgenic Mice | 25 mg/kg, twice daily for 28 days | Dose-dependent reduction of viral DNA in liver and plasma; reduced HBcAg in the liver. | [3][5][11] |

| Humanized Alb-uPA/SCID Mice | 25 mg/kg, twice daily for 5 days | ~1 log10 reduction in HBV viremia. | [1] |

Table 2: In Vivo Efficacy of Bay 41-4109.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of Bay 41-4109.

In Vitro Antiviral Assay (HepG2.2.15 cells)

This assay quantifies the ability of a compound to inhibit HBV replication in a stable cell line that constitutively produces HBV.

-

Cell Seeding: HepG2.2.15 cells are seeded in 6-well plates.[1][6]

-

Compound Treatment: Cells are treated with varying concentrations of Bay 41-4109 (e.g., 25 to 400 nM).[1][6][16] The culture medium containing the compound is replaced every two days.[1][6]

-

Sample Collection: After a defined period (e.g., five days), the cell culture supernatant is collected.[1][6]

-

HBV DNA Quantification: Extracellular HBV DNA is extracted from the supernatant and quantified using real-time PCR to determine the extent of viral replication inhibition.[1][6][16]

Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of the compound to the host cells.

-

Cell Seeding: HepG2.2.15 cells are plated in 96-well plates.[3][11]

-

Compound Treatment: Cells are treated with a range of concentrations of Bay 41-4109 for an extended period (e.g., 8 days).[3][11]

-

MTT Addition: MTT solution (5 g/L) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[3][11]

-

Solubilization and Measurement: DMSO is added to dissolve the formazan crystals, and the absorbance is measured at 490 nm.[3][11] The values are used to calculate the 50% cytotoxic concentration (CC50).

In Vivo Efficacy Study (Humanized Mouse Model)

This protocol evaluates the antiviral activity of the compound in a living organism with a humanized liver.

-

Animal Model: Alb-uPA/SCID mice are transplanted with primary human hepatocytes.[1]

-

HBV Infection: Mice with sufficient levels of human albumin are infected with HBV.[1]

-

Compound Administration: Ten days post-infection, mice are treated with Bay 41-4109 (e.g., 25 mg/kg body weight, administered orally twice a day for five days).[1]

-

Monitoring: Blood samples are collected at various time points to monitor the HBV viral load by quantitative PCR.[1][16]

Visualizing the Impact of Bay 41-4109

The following diagrams illustrate the mechanism of action of Bay 41-4109 and the experimental workflows.

Resistance Profile

A critical aspect of any antiviral drug development is understanding the potential for resistance. Studies have shown that Bay 41-4109 is effective against HBV mutants that are resistant to nucleoside analogs like lamivudine and adefovir.[14][17] This suggests that it could be a valuable component of combination therapy to combat drug resistance.[17]

However, in vitro studies have identified specific amino acid substitutions in the core protein that can reduce the susceptibility to Bay 41-4109. These mutations, such as D29G, T33N, and Y118F, are located within the binding pocket of the compound.[13] Fortunately, these mutations are rarely found in naturally occurring HBV isolates.[13]

Future Directions

Bay 41-4109 has demonstrated significant promise as a novel anti-HBV agent with a unique mechanism of action. While it has shown some potential for hepatotoxicity at high doses, its efficacy has spurred the development of second-generation HAP analogs with improved safety profiles.[14] Further research into the long-term efficacy, safety, and potential for combination therapies is warranted. The development of capsid assembly modulators like Bay 41-4109 represents a significant advancement in the pursuit of a functional cure for chronic hepatitis B.

References

- 1. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice | PLOS One [journals.plos.org]

- 2. BAY 41-4109 has multiple effects on Hepatitis B virus capsid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Buy Bay 41-4109 racemate [smolecule.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hepatitis B Virus Nucleocapsid Assembly. [vivo.weill.cornell.edu]

- 9. Bay41-4109-induced aberrant polymers of hepatitis b capsid proteins are removed via STUB1-promoted p62-mediated macroautophagy | PLOS Pathogens [journals.plos.org]

- 10. tandfonline.com [tandfonline.com]

- 11. glpbio.com [glpbio.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Antiviral profiling of the capsid assembly modulator BAY41-4109 on full-length HBV genotype A-H clinical isolates and core site-directed mutants in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. frontierspartnerships.org [frontierspartnerships.org]

- 16. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice | PLOS One [journals.plos.org]

- 17. The main hepatitis B virus (HBV) mutants resistant to nucleoside analogs are susceptible in vitro to non-nucleoside inhibitors of HBV replication - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Bay 41-4109: A Racemic Heteroaryldihydropyrimidine (HAP) for Hepatitis B Virus Research

Abstract: Bay 41-4109 is a potent, non-nucleosidic inhibitor of Hepatitis B Virus (HBV) replication. It belongs to the heteroaryldihydropyrimidine (HAP) class of molecules, which function as Capsid Assembly Modulators (CAMs). As a racemic mixture, its biological activity is highly enantioselective, with the (-)-R-enantiomer being responsible for the antiviral effects. This document provides a detailed overview of the mechanism of action, stereoselective activity, quantitative biological data, and key experimental protocols related to Bay 41-4109, intended for researchers and professionals in drug development.

Mechanism of Action: Misdirection of HBV Capsid Assembly

Bay 41-4109 exerts its antiviral effect by targeting the HBV core protein (HBc), a crucial component for the formation of the viral capsid.[1] Unlike nucleoside/nucleotide analogs that inhibit viral DNA synthesis, Bay 41-4109 is a Capsid Assembly Modulator (CAM) that interferes with the physical process of capsid formation.[2][3][4][5]

The mechanism involves a dual effect:

-

Acceleration of Assembly: At low concentrations, the compound can accelerate the kinetics of capsid assembly.[6]

-

Misdirection and Aberrant Polymerization: At therapeutically relevant concentrations, Bay 41-4109 binds to HBc dimers and induces a conformational change. This misdirects the assembly process, leading to the formation of non-capsid polymers and aberrant, non-functional structures instead of the normal icosahedral nucleocapsid.[6][7][8][9]

This action effectively prevents the proper encapsidation of the viral pregenomic RNA (pgRNA) and the reverse transcriptase, thereby halting the replication cycle.[2] The resulting aberrant polymers are targeted for degradation within the cell.

Stereochemistry and Enantioselective Activity

Bay 41-4109 is synthesized and commonly studied as a 1:1 racemic mixture. However, the antiviral activity is highly stereospecific. Studies have unequivocally demonstrated that the (-)-R-enantiomer is the active component, while the (+)-S-enantiomer is largely inactive against HBV replication.[2][3][10][11] This highlights the specific structural interaction between the active enantiomer and the HBc dimer binding pocket. When evaluating data for the racemic mixture, it is crucial to recognize that the observed potency is attributable to only 50% of the compound mass.

Quantitative Biological Data

The following tables summarize the in vitro efficacy and cytotoxicity of the Bay 41-4109 racemic mixture and its individual enantiomers in various cell-based assays.

Table 1: Anti-HBV Activity (IC₅₀ / EC₅₀)

| Compound Form | Cell Line | Value (nM) | Assay Endpoint | Reference(s) |

|---|---|---|---|---|

| Racemic Mixture | HepG2.2.15 | ~202 | HBV DNA Replication | [2][3][4][12] |

| Racemic Mixture | HepG2.2.15 | 120 (Range: 85-170) | HBV DNA Replication | [11] |

| Racemic Mixture | HepG2.2.15 | 350 | HBV DNA Replication | [10] |

| Active (-)-R-Enantiomer | (Not specified) | 53 | HBV Inhibition | [12][13] |

| Inactive (+)-S-Enantiomer | HepG2.2.15 | >30,000 | HBV DNA Replication |[11] |

Table 2: Cytotoxicity (CC₅₀)

| Compound Form | Cell Line | Value (µM) | Assay | Reference(s) |

|---|---|---|---|---|

| Racemic Mixture | HepG2.2.15 | >5 | MTT Assay (8 days) | [13] |

| Racemic Mixture | HepAD38 | 35 | MTT Assay | [14] |

| Racemic Mixture | Primary Human Hepatocytes | 35 | MTT Assay |[14] |

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of experimental results. Below are protocols synthesized from published literature for key assays used to characterize Bay 41-4109.

This protocol describes a common method to determine the 50% inhibitory concentration (IC₅₀) of Bay 41-4109 against HBV replication.

-

Cell Seeding: Seed HepG2.2.15 cells, which constitutively express HBV, into 6-well or 96-well plates at a predetermined density and allow them to adhere overnight.[2][3]

-

Compound Preparation: Prepare a stock solution of Bay 41-4109 (e.g., in DMSO). Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations (e.g., 25 nM to 400 nM).[2][3]

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of Bay 41-4109. Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known HBV inhibitor).

-

Incubation and Maintenance: Incubate the cells for a period of 5 to 8 days.[2][13] The medium containing the fresh compound should be changed every two days to ensure constant drug pressure.[2][3]

-

Supernatant Collection: After the treatment period, collect the cell culture supernatant.

-

HBV DNA Extraction: Extract extracellular HBV DNA from the supernatant using a commercial viral DNA extraction kit (e.g., Qiagen).[10]

-

Quantification: Quantify the extracted HBV DNA using real-time quantitative PCR (qPCR) with primers and probes specific to the HBV genome.[2][10]

-

Data Analysis: Normalize the HBV DNA levels in the treated samples to the vehicle control. Plot the percentage of inhibition against the compound concentration and calculate the IC₅₀ value using a non-linear regression model.

This protocol determines the 50% cytotoxic concentration (CC₅₀) to assess the compound's therapeutic window.

-

Cell Seeding: Seed HepG2.2.15 or other relevant cells in a 96-well plate at a density of approximately 2 x 10³ to 1 x 10⁴ cells per well.[13]

-

Compound Treatment: After cell adherence, treat the cells with the same concentration range of Bay 41-4109 used in the efficacy assay.

-

Incubation: Incubate the cells for the same duration as the efficacy assay (e.g., 5-8 days) to match the exposure period.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; e.g., 20 μL of a 5 mg/mL solution) to each well and incubate for 4 hours at 37°C.[13] Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Crystal Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO (e.g., 150 μL), to each well to dissolve the formazan crystals.[13]

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~490-570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the CC₅₀ value from the dose-response curve.

This assay visualizes the effect of Bay 41-4109 on capsid formation.

-

Cell Lysate Preparation: Treat HBc-expressing cells (e.g., transiently transfected Huh7 or stable HepG2.2.15 cells) with Bay 41-4109 for 24-72 hours.[13][15] Harvest the cells and prepare a non-denaturing cytoplasmic lysate.

-

Electrophoresis: Load the lysates onto a native agarose gel (e.g., 1%) and perform electrophoresis. Intact capsids will migrate as a distinct band, while unassembled HBc dimers will run faster, and aberrant polymers may appear as a high-molecular-weight smear or fail to enter the gel.[15]

-

Blotting and Detection: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane via capillary transfer.[15] Probe the membrane with a primary antibody against HBV core protein, followed by a suitable secondary antibody, and detect using chemiluminescence. The resulting bands (or lack thereof) will indicate the state of capsid assembly.

References

- 1. BAY 41-4109-mediated aggregation of assembled and misassembled HBV capsids in cells revealed by electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice | PLOS One [journals.plos.org]

- 4. Antiviral activity of Bay 41-4109 on hepatitis B virus in humanized Alb-uPA/SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 6. BAY 41-4109 has multiple effects on Hepatitis B virus capsid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. High-resolution crystal structure of a hepatitis B virus replication inhibitor bound to the viral core protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. adooq.com [adooq.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. journals.asm.org [journals.asm.org]

- 15. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

Initial In Vitro Profile of Bay 41-4109 Racemate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial in vitro studies of Bay 41-4109, a heteroaryldihydropyrimidine (HAP) derivative investigated for its potent anti-Hepatitis B Virus (HBV) activity. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action to support further research and development in the field of antiviral therapeutics.

Core Mechanism of Action: Capsid Assembly Modulation

Bay 41-4109 is a capsid assembly modulator (CAM) that exerts its antiviral effect by interfering with the proper formation of the HBV nucleocapsid.[1] Instead of allowing the assembly of replication-competent icosahedral capsids from core protein (HBc) dimers, Bay 41-4109 induces the formation of non-capsid polymers.[2][3] This misdirection of the assembly process effectively prevents the encapsidation of the viral pregenomic RNA (pgRNA), a critical step in the HBV replication cycle, thereby inhibiting the production of new infectious virions.[2][4]

The aberrant non-capsid polymers induced by Bay 41-4109 are subsequently recognized and cleared by cellular degradation pathways.[2] Specifically, these polymers are targeted for p62-mediated macroautophagy and lysosomal degradation, a process facilitated by the E3 ubiquitin ligase STUB1.[2]

Quantitative In Vitro Antiviral Activity and Cytotoxicity

The in vitro potency of Bay 41-4109 has been evaluated in various cell-based assays, primarily utilizing the HepG2.2.15 cell line, which constitutively expresses HBV.[4][5] The following tables summarize the reported half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values.

| Parameter | Cell Line | Value (nM) | Reference |

| IC50 (HBV DNA release) | HepG2.2.15 | 32.6 | [6][7] |

| IC50 (cytoplasmic HBcAg) | HepG2.2.15 | 132 | [6][7] |

| IC50 (HBV replication) | HepG2.2.15 | 53 | [6][7][8][9] |

| IC50 (HBV replication) | HepG2.2.15 | 202 | [4][5][10] |

| IC50 (HBV DNA) | HepG2-NTCP | ~110 | [11] |

| EC50 (HBV replication) | HepG2.2.15 | ~350 | [10] |

| Parameter | Cell Line | Value (µM) | Reference |

| CC50 | HepG2.2.15 | 19.3 | [6] |

| CC50 | HepG2.2.15 | 7 | [1] |

| CC50 | HepG2-NTCP | ~10 | [11] |

| TC50 | HepG2.2.15 | 58 | [12] |

Experimental Protocols

Antiviral Activity Assay (HepG2.2.15 Cell Line)

This protocol outlines the general procedure for determining the anti-HBV activity of Bay 41-4109 in vitro.

-

Cell Seeding: HepG2.2.15 cells are seeded in 6-well plates.[4][5]

-

Compound Treatment: Following cell adherence, the culture medium is replaced with fresh medium containing various concentrations of Bay 41-4109 (e.g., 25 to 400 nM).[4][5]

-

Incubation and Maintenance: The cells are incubated for a period of five to eight days.[5][6] The culture medium containing the compound is changed every two days.[4][5]

-

Supernatant Collection: After the incubation period, the cell culture supernatant is collected to quantify extracellular HBV DNA.[4][5]

-

DNA Quantification: Extracellular HBV DNA is quantified using real-time PCR to determine the extent of viral replication inhibition.[4][5][6]

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits HBV replication by 50%, is calculated from the dose-response curve.[5][10]

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of Bay 41-4109 is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: HepG2.2.15 or other suitable cell lines are seeded in 96-well plates.[12]

-

Compound Treatment: Cells are treated with a range of concentrations of Bay 41-4109.

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours or 8 days).[6][12]

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO.[1]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

CC50/TC50 Calculation: The CC50 or TC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.[12]

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the processes described, the following diagrams have been generated using Graphviz.

Caption: Mechanism of action of Bay 41-4109 on HBV capsid assembly.

Caption: Experimental workflow for the in vitro antiviral activity assay.

Susceptibility of Drug-Resistant Mutants

Importantly, in vitro studies have demonstrated that Bay 41-4109 is active against HBV mutants resistant to nucleos(t)ide analogs, such as those with resistance to lamivudine and/or adefovir.[13] The fold-resistance for these mutants ranged between 0.7 and 2.3, indicating that Bay 41-4109's mechanism of action is not significantly impacted by mutations conferring resistance to polymerase inhibitors.[13] This suggests that capsid assembly modulators could be a valuable therapeutic option for patients who have developed resistance to current standard-of-care treatments.

References

- 1. BAY 41-4109 ≥98% (HPLC) | 298708-81-3 [sigmaaldrich.cn]

- 2. Bay41-4109-induced aberrant polymers of hepatitis b capsid proteins are removed via STUB1-promoted p62-mediated macroautophagy | PLOS Pathogens [journals.plos.org]

- 3. BAY 41-4109 has multiple effects on Hepatitis B virus capsid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice | PLOS One [journals.plos.org]

- 5. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. HBV | DC Chemicals [dcchemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. frontierspartnerships.org [frontierspartnerships.org]

- 12. mdpi.com [mdpi.com]

- 13. The main hepatitis B virus (HBV) mutants resistant to nucleoside analogs are susceptible in vitro to non-nucleoside inhibitors of HBV replication - PubMed [pubmed.ncbi.nlm.nih.gov]

Heteroaryldihydropyrimidines: A Comprehensive Technical Guide on Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroaryldihydropyrimidines (HAPs) are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. Initially investigated as potential calcium channel blockers, their development trajectory has pivoted dramatically towards antiviral applications, particularly as potent inhibitors of Hepatitis B Virus (HBV) replication. This guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and structure-activity relationships (SAR) of HAPs, with a focus on their evolution into promising clinical candidates for the treatment of chronic hepatitis B.

Initial Discovery: Calcium Channel Blockers

The exploration of dihydropyrimidines as pharmacologically active agents began with their structural similarity to dihydropyridines, a well-established class of L-type calcium channel blockers used in the treatment of hypertension.[1][2] Researchers synthesized and evaluated 2-heterosubstituted-4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potential mimics of dihydropyridine calcium channel blockers.[1]

These early investigations revealed that certain HAP analogues could indeed exhibit potent vasorelaxant activity.[3] Structure-activity studies indicated that specific substitutions on the dihydropyrimidine ring were crucial for this activity. For instance, the combination of a branched ester and an alkylthio group was found to be favorable for biological potency.[1] However, when directly compared to similarly substituted dihydropyridines, the dihydropyrimidine analogues were generally found to be less active.[1] Despite this, the research established that the dihydropyrimidine scaffold could adopt a molecular conformation similar to that of dihydropyridine calcium channel blockers, validating it as a viable pharmacophore.[1]

Table 1: Representative Heteroaryldihydropyrimidines as Calcium Channel Blockers

| Compound | R2 Group | R5 Group | Vasorelaxant Activity (IC50, µM) |

| 8g | SMe | CO2iPr | 0.038 |

| Nifedipine | - | - | 0.002 |

| 12a | S(CH2Ph) | CO2(1-benzyl-4-piperidyl) | Potent (equipotent to nifedipine) |

Data compiled from multiple sources.[1][3]

Pivotal Shift to Antiviral Activity: HBV Capsid Assembly Modulators

The primary focus of HAP development shifted with the discovery of their potent activity against the Hepatitis B Virus. HBV is a major global health issue, and current treatments rarely lead to a functional cure.[4] The HBV capsid, which is essential for protecting the viral genome and for viral replication, emerged as an attractive drug target.[4][5] HAPs were identified as a novel class of compounds that could interfere with the proper formation of this capsid.[6]

Mechanism of Action

HAPs function as Capsid Assembly Modulators (CAMs). They bind to the interface between HBV core protein (Cp) dimers, which are the fundamental building blocks of the viral capsid.[5] This binding event is an allosteric modulation that enhances the rate and extent of Cp assembly.[6][7] However, instead of promoting the formation of functional, genome-containing capsids, HAPs misdirect the assembly process, leading to the formation of aberrant, non-capsid structures or empty capsids that are unstable and non-infectious.[5][6]

These compounds are classified as CAM-A type modulators, which induce the misassembly of Cp into abnormal aggregates that are subsequently cleared by cellular degradation pathways.[4] This mechanism effectively halts the viral replication cycle by preventing the packaging of the viral genome (pgRNA) and the formation of new, mature virions.[4][6]

Lead Optimization and Structure-Activity Relationship (SAR)

Following the initial discovery of their anti-HBV activity, extensive efforts were undertaken to optimize the HAP scaffold. An early lead compound, BAY 41-4109, demonstrated the potential of this class.[6] Subsequent research led to the development of GLS4, a potent HAP derivative that entered clinical trials.[8][9]

However, early-generation HAPs like GLS4 suffered from drawbacks such as poor metabolic stability and potential for hERG toxicity, limiting their clinical utility.[4][8] This prompted further medicinal chemistry campaigns to improve the drug-like properties of the scaffold.

Key SAR findings include:

-

C2 Position: The heteroaryl group at this position is crucial for activity. Thiazole and pyridine rings have been shown to be effective.[9][10] These groups penetrate a hydrophobic cavity in the Cp dimer interface.[10]

-

C4 Position: A substituted phenyl ring at this position is a common feature. Halogen substitutions, such as 2-chloro-4-fluoro or 2-bromo-4-fluoro, often enhance potency.[6][9]

-

C5 Position: An ester group at this position is important for activity.

-

C6 Position: Modifications at this position have been a major focus for improving pharmacokinetic properties.

-

Replacing the methyl group with a morpholinomethyl group, as in GLS4, improved potency.[9]

-

Introducing a carboxyl group led to third-generation HAPs with improved activity and drug-like properties, as this group can form strong hydrogen bonds with the capsid protein.[11][12]

-

Employing a scaffold hopping strategy to replace easily metabolized moieties with spiro rings has been explored to enhance metabolic stability and hydrophilicity.[5][8]

-

Table 2: Anti-HBV Activity of Key HAP Compounds

| Compound | Key Structural Feature | EC50 (µM) | CC50 (µM) | Reference |

| Lamivudine | (Positive Control) | 0.09 - 0.37 | > 100 | [4][5] |

| GLS4 | C6-morpholinomethyl | 0.001 - 0.045 | > 99 | [4][5][9] |

| RG7907 | C6-fused bicyclic substituent | 0.006 | - | [4] |

| 6a-25 | C6-phenylacetic acid derivative | 0.020 - 0.024 | - | [4] |

| 4r | C6-spiro ring | 0.20 | > 87 | [5][8] |

| II-1 | C6-sulfonamide replacement | 0.35 | - | [13] |

EC50 (Half maximal effective concentration) and CC50 (Half maximal cytotoxic concentration) values are highly dependent on the cell assay used. The data represents a range from the cited literature.

Experimental Protocols

General Synthesis of Heteroaryldihydropyrimidines

The synthesis of HAPs is often achieved via a multi-component Biginelli reaction or a similar cyclocondensation approach.[14]

Protocol:

-

Step 1: Preparation of the Amidine. A heteroaryl nitrile (e.g., 2-cyanopyridine or 2-cyanothiazole) is reacted with ammonium carbonate or a similar source of ammonia to form the corresponding amidine.

-

Step 2: Preparation of the β-ketoester. Ethyl acetoacetate or a related derivative is used as a key building block.

-

Step 3: Cyclocondensation. A substituted benzaldehyde, the β-ketoester, and the heteroaryl amidine are reacted in a suitable solvent (e.g., ethanol, isopropanol) with a catalytic amount of acid (e.g., HCl, PTSA).

-

Step 4: Reaction and Purification. The reaction mixture is typically heated under reflux for several hours. Upon completion, the mixture is cooled, and the product often precipitates. The crude product is then collected by filtration and purified by recrystallization or column chromatography to yield the target heteroaryldihydropyrimidine.

In Vitro Anti-HBV Activity Assay

Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line that stably expresses the HBV genome, are commonly used.[5][9]

Protocol:

-

Cell Seeding: Seed HepG2.2.15 cells in 96-well plates and culture until they reach approximately 80-90% confluency.

-

Compound Treatment: Prepare serial dilutions of the test HAP compounds in the cell culture medium. Remove the existing medium from the cells and add the medium containing the test compounds. Include a positive control (e.g., Lamivudine) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a period of 6-8 days, replacing the medium with freshly prepared compound-containing medium every 2 days.

-

DNA Extraction: After the incubation period, lyse the cells and extract the total intracellular DNA.

-

Quantification of HBV DNA: Use quantitative real-time PCR (qPCR) to measure the levels of HBV DNA in the extracted samples. Normalize the results to a housekeeping gene (e.g., GAPDH) to account for variations in cell number.

-

Data Analysis: Calculate the concentration of the compound that inhibits HBV DNA replication by 50% (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

Protocol (MTS Assay):

-

Cell Seeding and Treatment: Seed HepG2.2.15 cells in a 96-well plate and treat with serial dilutions of the test compounds, similar to the antiviral assay.

-

Incubation: Incubate the cells for the same duration as the antiviral assay.

-

MTS Reagent: Add a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of the compound that reduces cell viability by 50% (CC50) by plotting the percentage of cell viability against the compound concentration. The selectivity index (SI) can then be calculated as CC50/EC50.

Drug Discovery and Development Workflow

The development of HAPs from initial hits to clinical candidates follows a structured workflow common in the pharmaceutical industry. This involves iterative cycles of design, synthesis, and testing to optimize for potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Conclusion

The heteroaryldihydropyrimidine class of molecules represents a remarkable success story in modern medicinal chemistry. Their journey from moderately active calcium channel blocker analogues to highly potent, clinical-stage anti-HBV agents demonstrates the power of scaffold repurposing and iterative drug design. By targeting the novel mechanism of HBV capsid assembly, HAPs offer a promising new strategy for achieving a functional cure for chronic hepatitis B. Ongoing research continues to refine the HAP scaffold, addressing challenges of metabolic stability and potential toxicities, with the goal of delivering a safe and effective therapy to millions of patients worldwide. The continued exploration of this versatile chemical core may yet uncover further therapeutic applications in other disease areas.

References

- 1. Dihydropyrimidine calcium channel blockers: 2-heterosubstituted 4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]

- 3. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of carboxyl-containing heteroaryldihydropyrimidine derivatives as novel HBV capsid assembly modulators with significantly improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Evaluation of Heteroaryldihydropyrimidine Analogues Bearing Spiro Ring as Hepatitis B Virus Capsid Protein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. A heteroaryldihydropyrimidine activates and can misdirect hepatitis B virus capsid assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of heteroaryldihydropyrimidine analogues bearing spiro ring as hepatitis B virus capsid protein inhibitors [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of hepatitis B virus capsid assembly inhibitors leading to a heteroaryldihydropyrimidine based clinical candidate (GLS4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery and Pre-Clinical Characterization of Third-Generation 4-H Heteroaryldihydropyrimidine (HAP) Analogues as Hepatitis B Virus (HBV) Capsid Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design, synthesis, and evaluation of novel heteroaryldihydropyrimidine derivatives as non-nucleoside hepatitis B virus inhibitors by exploring the solvent-exposed region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Effects of Bay 41-4109 Racemate on Hepatitis B Virus (HBV) Capsid Assembly

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the heteroaryldihydropyrimidine (HAP) compound, Bay 41-4109, a potent modulator of Hepatitis B Virus (HBV) capsid assembly. It details the compound's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of core concepts and workflows.

Introduction: Targeting HBV Capsid Assembly

Chronic Hepatitis B infection remains a significant global health challenge. The viral capsid, formed by the self-assembly of 120 core protein (HBc) dimers, is crucial for multiple stages of the viral lifecycle, including the encapsidation of pregenomic RNA (pgRNA), reverse transcription, and intracellular trafficking.[1][2] This makes the capsid an attractive target for novel antiviral therapies. Bay 41-4109 is a member of the heteroaryldihydropyrimidine (HAP) class of molecules, which function as Capsid Assembly Modulators (CAMs).[3] These molecules interfere with the highly orchestrated process of capsid formation, thereby inhibiting viral replication.[4]

Mechanism of Action of Bay 41-4109

Bay 41-4109 is a Class II or CAM-A type modulator, meaning it induces the formation of aberrant, non-capsid structures.[5] Its primary mechanism is the misdirection of capsid assembly, preventing the formation of viable, icosahedral nucleocapsids.[1][6][7] This action is dose-dependent and exhibits a dual effect:

-

Acceleration and Misdirection: At substoichiometric concentrations, Bay 41-4109 can accelerate the kinetics of assembly. However, it simultaneously misdirects the process, leading to the formation of non-capsid polymers instead of proper capsids.[1][8] As little as one molecule of the compound for every five HBV dimers is sufficient to induce this effect.[1]

-

Destabilization of Preformed Capsids: At higher concentrations (a 1:1 ratio or greater with core protein dimers), Bay 41-4109 can destabilize correctly preformed capsids, causing them to disassemble and reassemble into large, non-capsid polymers.[1]

This activity suggests the presence of at least two functionally distinct binding sites for the drug on the capsid structure. Occupation of a high-affinity site may stabilize the capsid, while binding at a second, lower-affinity site induces structural changes that the icosahedral capsid cannot tolerate, leading to destabilization.[1] The ultimate result of this misdirected assembly is the failure to package pgRNA, preventing the generation of new infectious virions.[4][9] In cellular models, this manifests as the aggregation of HBc, often in the cytoplasm.[10]

Quantitative Data Summary

The efficacy and toxicity of Bay 41-4109 have been evaluated in numerous studies. The data below is compiled from various cell-based assays.

Table 1: In Vitro Antiviral Activity of Bay 41-4109

| Parameter | Cell Line | Value | Reference(s) |

|---|---|---|---|

| IC₅₀ (Overall) | HepG2.2.15 | 53 nM | [8][11][12] |

| IC₅₀ (Overall) | HepG2.2.15 | 202 nM | [3][13][14] |

| IC₅₀ (HBV DNA Release) | HepG2.2.15 | 32.6 nM | [8][11] |

| IC₅₀ (Cytoplasmic HBcAg) | HepG2.2.15 | 132 nM |[8][11] |

Table 2: In Vitro Cytotoxicity of Bay 41-4109

| Parameter | Cell Line | Value | Reference(s) |

|---|---|---|---|

| CC₅₀ | HepG2.2.15 | 19.3 µM | [8] |

| CC₅₀ | HepG2.2.15 | ~7 µM (8 days) | |

| CC₅₀ | Primary Human Hepatocytes | 35 µM | [15] |

| CC₅₀ | HepG2.2.15 | 58 µM (48 hours) |[16] |

Table 3: In Vivo Efficacy of Bay 41-4109

| Animal Model | Treatment Duration | Key Finding | Reference(s) |

|---|---|---|---|

| Humanized Alb-uPA/SCID Mice | 5 days | ~1 log₁₀ copies/mL decrease in HBV viremia. | [3][13] |

| HBV Transgenic Mice | 28 days | Dose-dependent reduction of viral DNA in liver and plasma. |[4] |

Key Experimental Protocols

Detailed methodologies are critical for reproducing and building upon existing research. The following sections describe common protocols used to assess the activity of Bay 41-4109.

This assay quantifies the inhibition of HBV replication in a cell culture model.

-

Cell Culture: Culture HepG2.2.15 cells, which constitutively express HBV, in appropriate media under standard conditions (37°C, 5% CO₂).[3]

-

Compound Treatment: Seed cells in multi-well plates. After cell adherence, replace the medium with fresh medium containing serial dilutions of Bay 41-4109 (e.g., 25 nM to 400 nM) and a vehicle control (DMSO).[17]

-

Incubation: Incubate the treated cells for a defined period, typically 5 to 8 days.[3][8]

-

DNA Extraction: Harvest the cell supernatant or cytoplasmic lysates. Extract viral DNA using a commercial DNA extraction kit.

-

Quantification: Quantify the amount of HBV DNA using a real-time quantitative PCR (qPCR) assay with primers and probes specific to the HBV genome.[17]

-

Data Analysis: Normalize the HBV DNA levels to the vehicle control. Plot the percentage of inhibition against the compound concentration and calculate the 50% inhibitory concentration (IC₅₀) using non-linear regression analysis.[3]

This cell-free assay directly assesses the effect of the compound on the self-assembly of purified HBV core protein.

-

Protein Expression and Purification: Express recombinant HBV core protein (e.g., Cp149 or Cp185, which lacks the arginine-rich C-terminal domain) in E. coli and purify it to homogeneity using methods like size-exclusion and ion-exchange chromatography.[2]

-

Assembly Reaction: Prepare purified core protein dimers in a low-salt disassembly buffer. Initiate assembly by rapidly increasing the ionic strength of the buffer (e.g., by dilution into a high-salt buffer).[18]

-

Compound Addition: Perform assembly reactions in the presence of varying molar ratios of Bay 41-4109 to core protein dimer.

-

Kinetic Analysis (Light Scattering): Monitor the assembly reaction in real-time using a light scattering (LS) instrument. The LS signal is proportional to the weight-average molecular mass of particles in solution, allowing for the observation of assembly kinetics.[6]

-

Endpoint Analysis (SEC & EM):

-

Size-Exclusion Chromatography (SEC): After the reaction reaches equilibrium, analyze the products by SEC to separate and quantify monomers, dimers, intact capsids, and aberrant larger structures.[6]

-

Electron Microscopy (EM): Apply samples to a grid, stain (e.g., with uranyl acetate), and visualize using transmission electron microscopy (TEM) to directly observe the morphology of the assembled products (or lack thereof).[10]

-

This technique, also known as a particle gel assay, is used to assess the integrity of intracellular capsids.

-

Cell Lysis: Lyse HBV-producing cells (e.g., HepG2.2.15) treated with Bay 41-4109 using a non-denaturing lysis buffer to preserve the structure of the capsids.

-

Electrophoresis: Load the cytoplasmic lysates onto a native agarose gel and perform electrophoresis. The large capsid structures will migrate through the gel based on their size and charge.[19]

-

Blotting: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for the HBV core protein (anti-HBc), followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Detect the signal using a chemiluminescent substrate.[7]

-

Interpretation: Correctly assembled capsids migrate as a distinct band. Bay 41-4109 treatment typically leads to a reduction or disappearance of this band and may produce a smear or slower-migrating species corresponding to aberrant, aggregated polymers.[19][20]

Resistance to Bay 41-4109

While Bay 41-4109 is effective against HBV mutants resistant to nucleos(t)ide analogs, resistance to CAMs themselves can emerge.[9] Resistance is typically conferred by mutations in the HBV core protein, specifically within the HAP-binding pocket located at the dimer-dimer interface.[21] For example, a T109I mutation in the core protein has been shown to confer resistance to Bay 41-4109.[22] Understanding these resistance pathways is crucial for the development of next-generation CAMs with a higher barrier to resistance.

Conclusion

Bay 41-4109 racemate is a well-characterized inhibitor of HBV replication that functions by potently and effectively disrupting the normal process of viral capsid assembly. Its dual, concentration-dependent mechanism—which can accelerate, misdirect, and destabilize capsid structures—prevents the formation of infectious virus particles. While it demonstrates efficacy against common drug-resistant HBV strains, the potential for resistance via mutations in the core protein highlights the ongoing need for drug development in this area. The data and protocols summarized herein provide a comprehensive foundation for researchers working to understand and exploit HBV capsid assembly as a therapeutic target.

References

- 1. BAY 41-4109 has multiple effects on Hepatitis B virus capsid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trapping of Hepatitis B Virus capsid assembly intermediates by phenylpropenamide assembly accelerators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice | PLOS One [journals.plos.org]

- 4. scienceopen.com [scienceopen.com]

- 5. journals.asm.org [journals.asm.org]

- 6. pnas.org [pnas.org]

- 7. journals.asm.org [journals.asm.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The main hepatitis B virus (HBV) mutants resistant to nucleoside analogs are susceptible in vitro to non-nucleoside inhibitors of HBV replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BAY 41-4109-mediated aggregation of assembled and misassembled HBV capsids in cells revealed by electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 14. Antiviral activity of Bay 41-4109 on hepatitis B virus in humanized Alb-uPA/SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model [mdpi.com]

- 17. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice | PLOS One [journals.plos.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. Computational Approaches to Predict Hepatitis B Virus Capsid Protein Mutations That Confer Resistance to Capsid Assembly Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Methodological & Application

In Vivo Application of Bay 41-4109 Racemate in Humanized Mouse Models for Hepatitis B Virus Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of Bay 41-4109 racemate, a potent inhibitor of Hepatitis B Virus (HBV) replication, in humanized mouse models. This document details the antiviral efficacy, experimental protocols, and mechanism of action, offering a practical guide for researchers investigating novel anti-HBV therapeutics.

I. Quantitative Data Summary

The in vivo efficacy of Bay 41-4109 has been demonstrated in humanized Alb-uPA/SCID mice engrafted with primary human hepatocytes and subsequently infected with HBV.[1][2][3][4] The following tables summarize the key quantitative findings from these studies.

Table 1: In Vivo Antiviral Efficacy of Bay 41-4109 in HBV-Infected Humanized Mice

| Parameter | Treatment Group (Bay 41-4109) | Control Group (Vehicle) | Citation |

| Change in HBV Viremia (after 5 days of treatment) | ~1 log10 copies/mL decrease | ~0.5 log10 copies/mL increase | [1][2][3][4] |

| HBV Viremia Rebound (5 days post-treatment) | Observed | Not Applicable | [1][2] |

Table 2: In Vitro Activity of this compound (HepG2.2.15 cells)

| Parameter | Value | Citation |

| IC50 (50% inhibitory concentration) | ~202 nM | [1][3] |

| Cell Toxicity | No toxicity observed at effective concentrations | [1][3] |

Table 3: Pharmacokinetic Profile of Bay 41-4109 in Mice (Note: Data from transgenic mouse models, not specifically humanized models)

| Parameter | Value | Citation |

| Bioavailability (Oral) | 30% | [5][6][7] |

| Absorption | Rapid | [5][6][7] |

| Plasma Concentrations | Dose-proportional | [5][8] |

II. Experimental Protocols

The following protocols are based on established in vivo studies of Bay 41-4109 in humanized mouse models.[1][9]

A. Generation of HBV-Infected Humanized Mice

This protocol describes the establishment of a stable HBV infection in Alb-uPA/SCID mice with humanized livers.

Materials:

-

Alb-uPA/SCID mice

-

Primary human hepatocytes

-

HBV inoculum

-

Surgical and cell transplantation equipment

-

Human albumin ELISA kit

Procedure:

-

Human Hepatocyte Transplantation: Transplant primary human hepatocytes into Alb-uPA homozygous SCID mice.

-

Engraftment Confirmation: Monitor the engraftment of human hepatocytes by measuring circulating human albumin levels in the mouse sera. Proceed with animals that show stable and sufficient levels of human albumin (e.g., at least 20 µg/mL) four to five weeks post-transplantation.[1]

-

HBV Infection: Infect the humanized mice with a sufficient dose of HBV.

-

Establishment of Infection: Allow the HBV infection to establish for a period of 10 days post-infection before commencing treatment.[1][2][3][4]

B. In Vivo Antiviral Treatment Protocol

This protocol details the administration of Bay 41-4109 to evaluate its antiviral efficacy.

Materials:

-

HBV-infected humanized mice

-

This compound

-

Vehicle for oral administration

-

Equipment for oral gavage and blood collection

Procedure:

-

Treatment Group: Administer Bay 41-4109 to the treatment group of mice. A documented effective dosage is 25 mg/kg body weight, administered twice daily via oral gavage for five consecutive days.[1][9]

-

Control Group: Administer the vehicle alone to the control group of mice following the same schedule.

-

Monitoring: Collect sera at regular intervals (e.g., before treatment, during treatment, and post-treatment) via retro-orbital bleeding to monitor HBV DNA levels and human albumin concentrations.[1][9]

C. Quantification of HBV Viral Load

This protocol outlines the measurement of HBV DNA from mouse sera.

Materials:

-

Mouse sera

-

DNA extraction kit (e.g., Qiagen QIAamp DNA Blood Mini Kit)

-

HBV-specific primers and probes for real-time PCR

-

Real-time PCR system

Procedure:

-

DNA Extraction: Extract HBV DNA from a small volume of mouse serum (e.g., 20 µL) using a commercial DNA extraction kit according to the manufacturer's instructions.[1]

-

Real-Time PCR: Quantify the extracted HBV DNA using a real-time PCR assay with HBV-specific primers and probes.[1]

-

Data Analysis: Analyze the real-time PCR data to determine the HBV viral load in copies/mL for each sample.

III. Mechanism of Action and Signaling Pathways

Bay 41-4109 is a member of the heteroaryldihydropyrimidine (HAP) family of compounds that functions as a capsid assembly modulator.[1][2][3][4] Its primary mechanism of action is the destabilization of the HBV capsid assembly process.[1][2][3][4]

Instead of allowing the proper formation of replication-competent nucleocapsids, Bay 41-4109 induces the formation of non-capsid polymers, thereby preventing the encapsidation of the viral pregenomic RNA (pgRNA) and subsequent reverse transcription.[1] This leads to a reduction in the production of new viral particles.

Recent studies have further elucidated the cellular fate of these Bay 41-4109-induced aberrant protein polymers. The chaperone-binding E3 ubiquitin ligase STUB1, in conjunction with BAG3, recognizes and transports these aberrant structures to the perinuclear region of the cell.[10][11][12][13] Subsequently, these polymers are targeted for degradation through p62-mediated macroautophagy and lysosomal pathways.[10][11][12][13]

Diagrams of Signaling Pathways and Experimental Workflows

Caption: HBV Replication Cycle and the Point of Intervention by Bay 41-4109.

Caption: Cellular Pathway for the Degradation of Bay 41-4109-Induced Aberrant Polymers.

Caption: Experimental Workflow for In Vivo Evaluation of Bay 41-4109.

References

- 1. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral activity of Bay 41-4109 on hepatitis B virus in humanized Alb-uPA/SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice | PLOS One [journals.plos.org]

- 5. Inhibition of human hepatitis B virus (HBV) by a novel non-nucleosidic compound in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Bay41-4109-induced aberrant polymers of hepatitis b capsid proteins are removed via STUB1-promoted p62-mediated macroautophagy | PLOS Pathogens [journals.plos.org]

- 11. Related Videos - Bay41-4109-induced aberrant polymers of hepatitis b capsid proteins are removed via STUB1-promoted p62-mediated macroautophagy [visualize.jove.com]

- 12. Bay41-4109-induced aberrant polymers of hepatitis b capsid proteins are removed via STUB1-promoted p62-mediated macroautophagy | PLOS Pathogens [journals.plos.org]

- 13. Bay41-4109-induced aberrant polymers of hepatitis b capsid proteins are removed via STUB1-promoted p62-mediated macroautophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the IC50 of Bay 41-4109 Racemate in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Bay 41-4109 racemate, a potent inhibitor of Hepatitis B Virus (HBV) replication, in a cell culture setting. Bay 41-4109 is a heteroaryldihydropyrimidine (HAP) derivative that functions as a capsid assembly modulator.[1][2] It induces the formation of non-capsid polymers, thereby disrupting the normal assembly of the viral capsid, a crucial step in the HBV life cycle.[1][3] These protocols are designed to be a comprehensive guide for researchers working on the development of anti-HBV therapeutics.

Introduction

Hepatitis B Virus (HBV) infection is a major global health problem, and the development of effective antiviral therapies is a key research priority. Bay 41-4109 has emerged as a promising anti-HBV compound due to its unique mechanism of action that targets the viral capsid.[1] Unlike nucleoside/nucleotide analogs that inhibit the viral polymerase, Bay 41-4109 allosterically modulates the HBV core protein (HBc), leading to accelerated and misdirected assembly into non-functional capsids.[1][2] This ultimately results in the inhibition of viral replication.

The IC50 value is a critical parameter for characterizing the potency of an antiviral compound. It represents the concentration of the drug required to inhibit 50% of a specific biological or biochemical function. In the context of HBV, this is typically the inhibition of viral replication, which can be measured by quantifying extracellular HBV DNA or intracellular viral antigens.

Data Presentation: IC50 of this compound

The IC50 of Bay 41-4109 can vary depending on the assay system and the specific parameter being measured. The following table summarizes reported IC50 values for this compound from various studies.

| Assay Type | Cell Line / System | Measured Parameter | IC50 Value | Reference |

| Cell-free assay | N/A | HBV capsid assembly | 53 nM | [4][5] |

| Cell-based assay | HepG2.2.15 | HBV replication | 202 nM | [6][7] |

| Cell-based assay | HepG2.2.15 | HBV DNA release | 32.6 nM | [8][9] |

| Cell-based assay | HepG2.2.15 | Cytoplasmic HBcAg level | 132 nM | [8][9] |

Experimental Protocols

Protocol 1: Determination of IC50 by Measuring Extracellular HBV DNA in HepG2.2.15 Cells

This protocol describes the determination of the IC50 of this compound by quantifying the reduction of extracellular HBV DNA in the supernatant of cultured HepG2.2.15 cells. HepG2.2.15 cells are a human hepatoblastoma cell line that stably expresses HBV.

Materials:

-

HepG2.2.15 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

DNA extraction kit

-

Quantitative real-time PCR (qPCR) machine and reagents (primers and probe specific for HBV DNA)

Procedure:

-

Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10^5 cells/mL in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C in a 5% CO2 incubator for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to prepare a series of concentrations (e.g., 10-fold or 2-fold serial dilutions, starting from a high concentration such as 1 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Cell Treatment: After 24 hours of incubation, remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

-

DNA Extraction: Extract viral DNA from the collected supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.

-

qPCR Analysis: Quantify the amount of HBV DNA in each sample using qPCR with primers and a probe specific for a conserved region of the HBV genome.

-

Data Analysis:

-

Determine the percentage of inhibition for each drug concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the drug concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

-

Protocol 2: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

HepG2.2.15 cells

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

DMSO

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 of Protocol 1.

-

MTT Addition: After the 5-day incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Solubilization: After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the drug concentration to determine the 50% cytotoxic concentration (CC50).

-

Mandatory Visualizations

Caption: Experimental workflow for determining the IC50 of Bay 41-4109.

Caption: Mechanism of action of Bay 41-4109 and cellular clearance pathway.

References

- 1. BAY 41-4109 has multiple effects on Hepatitis B virus capsid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BAY 41-4109-mediated aggregation of assembled and misassembled HBV capsids in cells revealed by electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Buy this compound [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for In Vivo Administration of Bay 41-4109 Racemate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and in vivo administration of Bay 41-4109 racemate, a potent, non-nucleosidic inhibitor of Hepatitis B Virus (HBV) replication. Due to its poor aqueous solubility, appropriate formulation is critical for achieving accurate and reproducible results in preclinical animal studies.

Chemical and Physical Properties

Bay 41-4109 is a heteroaryldihydropyrimidine derivative that functions as a capsid assembly modulator. It induces the formation of aberrant, non-functional viral capsids, leading to the degradation of the HBV core protein.

Table 1: Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | 79 mg/mL |

| Ethanol | 11 mg/mL |

| Water | <1 mg/mL |

Table 2: In Vivo Administration Parameters from Preclinical Studies

| Animal Model | Vehicle | Route of Administration | Dosage Range |

| Mouse | 0.5% (w/v) Tylose (Methylcellulose) | Oral gavage | 25 - 60 mg/kg |

| Mouse | 2% (w/v) Methyl-2 hydroxyethyl cellulose | Oral gavage | 3.75 - 60 mg/kg |

| Mouse | 0.5% (w/v) Tylose with 1% (v/v) Ethanol | Oral gavage | 25 mg/kg |

Experimental Protocols

Preparation of 0.5% Methylcellulose (Tylose) Vehicle

This protocol details the preparation of a 0.5% (w/v) methylcellulose solution, a commonly used vehicle for the oral administration of poorly soluble compounds in rodents.

Materials:

-

Methylcellulose (e.g., Tylose, 400 cP viscosity)

-

Sterile, deionized water

-

Sterile beaker

-

Magnetic stirrer and stir bar

-

Heating plate

-

Ice bath or refrigerator

Procedure:

-

Calculate the required amount of methylcellulose for the desired final volume of the vehicle (e.g., for 100 mL of 0.5% solution, weigh 0.5 g of methylcellulose).

-

Heat approximately one-third of the total required volume of sterile water to 60-80°C in a sterile beaker with a magnetic stir bar.

-

Slowly add the methylcellulose powder to the heated water while stirring vigorously. The solution will appear cloudy or milky. Continue stirring for 10-20 minutes to ensure the powder is thoroughly wetted.

-

Remove the beaker from the heat and add the remaining two-thirds of the sterile water, which should be cold (2-8°C).

-

Place the beaker in an ice bath or a refrigerator and continue stirring until the solution becomes clear and viscous. This may take several hours or can be left overnight.

-

The final solution should be stored in a sterile, sealed container at 2-8°C. The vehicle is typically stable for up to one month.

Preparation of this compound Suspension for Oral Gavage

This protocol describes the preparation of a homogenous suspension of this compound in the 0.5% methylcellulose vehicle for oral administration to mice.

Materials:

-

This compound powder

-

Prepared 0.5% methylcellulose vehicle

-

Mortar and pestle (optional, for grinding the compound)

-

Spatula

-

Vortex mixer

-

Homogenizer (optional, for achieving a finer suspension)

-

Sterile tubes for storage

Procedure:

-

Calculate the required amounts: Determine the total volume of suspension needed based on the number of animals, the dose per animal (e.g., in mg/kg), and the dosing volume (e.g., 10 mL/kg). Calculate the total mass of this compound required.

-

Weigh the compound: Accurately weigh the calculated amount of this compound powder. For easier suspension, the powder can be finely ground using a mortar and pestle.

-

Prepare the suspension:

-

In a suitable sterile container, add a small volume of the 0.5% methylcellulose vehicle to the weighed Bay 41-4109 powder to create a paste.

-

Use a spatula to triturate the paste, ensuring there are no clumps.

-

Gradually add the remaining volume of the 0.5% methylcellulose vehicle while continuously mixing.

-

-

Homogenize the suspension:

-

Vortex the suspension vigorously for 5-10 minutes to ensure uniform distribution of the compound.

-

For a more homogenous and stable suspension, a mechanical homogenizer can be used.

-

-

Storage and Use:

-

It is recommended to prepare the suspension fresh on the day of administration.

-

If short-term storage is necessary, store the suspension in a tightly sealed, light-protected container at 2-8°C.

-

Before each administration, vortex the suspension thoroughly to ensure uniformity.

-

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Bay 41-4109 Suspension Preparation

Application Notes and Protocols: Utilizing Bay 41-4109 Racemate in HBV Transgenic Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bay 41-4109 racemate, a potent heteroaryldihydropyrimidine (HAP) derivative, in preclinical studies involving Hepatitis B Virus (HBV) transgenic mouse models. This document outlines the compound's mechanism of action, summarizes key quantitative data from published studies, and offers detailed experimental protocols for in vivo evaluation.

Introduction

Bay 41-4109 is a non-nucleosidic inhibitor of HBV replication that functions as a capsid assembly modulator (CAM).[1] Unlike nucleos(t)ide analogs that target the viral polymerase, Bay 41-4109 disrupts the normal formation of the viral capsid, a critical component for viral replication and stability.[2][3] Specifically, it accelerates and misdirects the assembly of HBV core protein (HBcAg) dimers, leading to the formation of non-capsid polymers and aberrant structures instead of functional nucleocapsids.[2][4][5] This novel mechanism of action makes it a valuable tool for HBV research and a potential candidate for combination therapies. HBV transgenic mouse models, which express HBV proteins and support viral replication, serve as a crucial in vivo platform for evaluating the efficacy of such antiviral compounds.[6][7]

Mechanism of Action